3-[(4S)-5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-YL]benzonitrile
Overview
Description
ZD-0947, also known by its aliases AZD0947, AZD-0947, and ZD 0947, is a K(ATP) channel activator. Its molecular formula is C17H13F3N2O, and it has a molecular weight of 318.29 g/mol. The compound is primarily investigated for its effects on overactive bladder function .
Preparation Methods
Synthetic Routes:
The synthetic routes for ZD-0947 have not been widely disclosed in the literature. it is likely that medicinal chemists and researchers have developed proprietary methods for its synthesis.
Industrial Production:
Information regarding large-scale industrial production methods for ZD-0947 is limited. As a specialized compound, it may not be produced on an industrial scale.
Chemical Reactions Analysis
ZD-0947 may undergo various chemical reactions, although specific details are scarce. Some potential reactions include oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain undisclosed.
Scientific Research Applications
ZD-0947 has been explored in several scientific contexts:
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Overactive Bladder (OAB): As mentioned earlier, ZD-0947 is investigated for its potential in OAB treatment. It likely affects K(ATP) channels in bladder smooth muscle, leading to relaxation and improved bladder function .
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Other Medical Applications: Beyond OAB, ZD-0947’s effects on other physiological systems remain an area of interest. Researchers may explore its impact on cardiovascular function, neuronal excitability, or other relevant pathways.
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Chemical and Biological Studies: Scientists may use ZD-0947 as a tool compound to study K(ATP) channels and related mechanisms.
Mechanism of Action
The exact mechanism by which ZD-0947 exerts its effects is not fully elucidated. it likely involves modulation of K(ATP) channels. These channels play a crucial role in cellular excitability and ion homeostasis, affecting smooth muscle contraction and relaxation .
Comparison with Similar Compounds
While detailed comparisons are scarce, ZD-0947’s uniqueness lies in its specific targeting of K(ATP) channels. Similar compounds may include other K(ATP) channel modulators or bladder-related drugs, but further research is needed to identify precise analogs.
Properties
IUPAC Name |
3-[(4S)-5-oxo-2-(trifluoromethyl)-4,6,7,8-tetrahydro-1H-quinolin-4-yl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O/c18-17(19,20)15-8-12(11-4-1-3-10(7-11)9-21)16-13(22-15)5-2-6-14(16)23/h1,3-4,7-8,12,22H,2,5-6H2/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVMMEREJMHLOS-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C=C(N2)C(F)(F)F)C3=CC=CC(=C3)C#N)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@@H](C=C(N2)C(F)(F)F)C3=CC=CC(=C3)C#N)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431296 | |
Record name | 3-[(4S)-5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-yl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172649-40-0 | |
Record name | AZD-0947 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172649400 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[(4S)-5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-yl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZD-0947 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J3ZRL30TZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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